molecular formula C22H23N7O3 B5571303 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol

1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol

Cat. No. B5571303
M. Wt: 433.5 g/mol
InChI Key: CHBYZRJINZCOBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol" often involves complex reactions, such as those reported for compounds with pyrazole and triazine components. For example, reactions to synthesize 2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxyl-1,3,5-triazine derivatives demonstrate the intricate steps and conditions necessary for constructing molecules with pyrazole and triazine functionalities, highlighting methodologies that might be applicable or adaptable for synthesizing the compound (Yang et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their spatial arrangement and intermolecular interactions. For instance, compounds with 1,3,5-triazine and pyrazole units show specific crystal packing, stabilized by hydrogen bonds and π-π interactions, suggesting a similar structural complexity and stability for "1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol" (Yang et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving the functional groups present in "1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol" might include nucleophilic substitutions, electrophilic additions, and the formation of coordination complexes, as illustrated by studies on similar compounds (Soliman et al., 2020). These reactions underscore the molecule's potential reactivity and application in producing derivatives with varied biological or material properties.

Physical Properties Analysis

The physical properties of molecules with similar structural features, such as solubility, melting points, and crystal structure, can provide insights into "1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol." These properties are crucial for understanding the compound's behavior in different environments and applications, as well as for guiding the development of new materials or drugs (Ö. Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for determining the potential applications of "1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol" in fields like medicinal chemistry, material science, and catalysis. Studies on similar molecules highlight the importance of functional groups and molecular structure in dictating these properties (Dahlous et al., 2023).

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • The novel centrosymmetric Fe(III) complex with anionic bis-pyrazolyl-s-triazine ligand exhibited moderate antibacterial and antifungal activities compared to standard drugs like amoxicillin and ampicillin (Soliman et al., 2021).

Biological Activities of Zn(II) Pincer Complexes

  • Zn(II) pincer complexes based on S-triazine type chelator showed significant antibacterial activity against B. subtilis and P. vulgaris, and notable antioxidant and anticancer activities (Refaat et al., 2022).

Enzyme Inhibitory Activities

  • New pyrazole-based heterocyclic compounds were synthesized and showed selective inhibitory activities against hyperactive enzymes such as urease and butyrylcholinesterase, indicating potential for therapeutic applications (Harit et al., 2011).

Optoelectronic and Charge Transport Properties

  • Investigation into the optoelectronic and charge transport properties of Pechmann dyes for OLED materials revealed promising p-type material characteristics, highlighting the potential for electronic device applications (Wazzan & Irfan, 2019).

Anticancer Activities

  • Synthesis of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives and their evaluation against cancer cell lines showed promising antiproliferative activity, particularly in targeting EGFR/PI3K/AKT/mTOR signaling cascades, indicating their potential as anticancer agents (Shawish et al., 2022).

properties

IUPAC Name

2-[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]-3,4-dimethyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-13-14(2)29(28-19(13)30)22-26-20(23-15-5-9-17(31-3)10-6-15)25-21(27-22)24-16-7-11-18(32-4)12-8-16/h5-12H,1-4H3,(H,28,30)(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYZRJINZCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(NC1=O)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol

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